2-(6-Oxopiperidin-2-yl)acetamide
Description
2-(6-Oxopiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a six-membered piperidinone ring substituted at the second position with an acetamide group.
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHIXNYFZWLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopiperidin-2-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method involves the acylation of 2-piperidone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-(6-Oxopiperidin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxopiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-(6-Oxopiperidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Oxopiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Data Tables
Table 1: Enzyme Inhibitory Profiles of Selected Acetamides
Table 2: Pharmacological Activities of Acetamide Derivatives
Biological Activity
2-(6-Oxopiperidin-2-yl)acetamide, a compound belonging to the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2-(6-Oxopiperidin-2-yl)acetamide is characterized by a piperidine ring with an acetamide group. Its chemical formula is , and it features a keto group at the 6-position of the piperidine ring. This structural configuration is significant for its biological interactions.
The biological activity of 2-(6-Oxopiperidin-2-yl)acetamide is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways related to disease processes. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to specific receptors, affecting signal transduction processes.
Biological Activities
Research indicates that 2-(6-Oxopiperidin-2-yl)acetamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro assays have shown that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity in animal models.
Case Studies
Several studies have investigated the biological activity of 2-(6-Oxopiperidin-2-yl)acetamide:
- Study on Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Anticancer Activity Assessment : A separate study assessed its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Mechanistic Studies
Mechanistic studies have revealed that 2-(6-Oxopiperidin-2-yl)acetamide may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed increased annexin V binding in treated cells, confirming apoptotic induction.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(6-Oxopiperidin-2-yl)acetamide, it is beneficial to compare it with structurally similar compounds such as:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)ethanone | Antimicrobial, Anticancer | |
| N-(4-Fluorophenyl)piperidine | Antidepressant | |
| Piperidine | Analgesic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
